molecular formula C9H13N3O2 B12624401 Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate CAS No. 944904-68-1

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

Cat. No.: B12624401
CAS No.: 944904-68-1
M. Wt: 195.22 g/mol
InChI Key: XDLIGHLQRWHPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative with a complex structure that includes an ethyl ester group, an aminomethyl group, and a methyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-(aminomethyl)-4-methylpyrimidine with ethyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active pyrimidine derivative, which can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(aminomethyl)-5-hydroxy-1H-indole-3-carboxylate: This compound has a similar structure but with an indole ring instead of a pyrimidine ring.

    2-(aminomethyl)-4-methylpyrimidine-5-carboxylic acid: This compound lacks the ethyl ester group but shares the core pyrimidine structure.

Uniqueness

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both an aminomethyl group and an ester group provides opportunities for various modifications and interactions, making it a versatile compound in research and industry.

Properties

CAS No.

944904-68-1

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-3-14-9(13)7-5-11-8(4-10)12-6(7)2/h5H,3-4,10H2,1-2H3

InChI Key

XDLIGHLQRWHPQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.